2-Benzylsuccinic acid
Overview
Description
It is a white to off-white crystalline solid with a melting point of 161-163°C and a boiling point of approximately 331.4°C . This compound is known for its unique structure, which includes a benzyl group attached to the succinic acid backbone.
Mechanism of Action
Target of Action
2-Benzylsuccinic acid primarily targets Carboxypeptidase A1 in humans . Carboxypeptidase A1 is an enzyme that catalyzes the release of a C-terminal amino acid . It also targets Thermolysin in Bacillus thermoproteolyticus and Retinoid-inducible serine carboxypeptidase in humans .
Mode of Action
It is known to interact with its targets, potentially inhibiting their function . This interaction can result in changes to the biochemical processes that these enzymes are involved in.
Biochemical Pathways
It is known to be an intermediate in benzoate degradation via coa ligation . This suggests that it may play a role in the metabolism of aromatic compounds, which is a common process in anoxic environments .
Result of Action
Given its potential inhibitory effects on its target enzymes, it may influence the processes these enzymes are involved in, such as the breakdown of proteins in the case of carboxypeptidase A1 .
Action Environment
Like many organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that the carboxyl group in its structure gives it acidic properties, allowing it to undergo neutralization reactions with bases . It also has a certain degree of stability and thermal stability .
Molecular Mechanism
It is known to be an intermediate in the degradation of benzoate via CoA ligation
Metabolic Pathways
2-Benzylsuccinic acid is known to be an intermediate in the degradation of benzoate via CoA ligation
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Benzylsuccinic acid can be synthesized through the benzylation of succinic acid. One common method involves dissolving succinic acid in an alcohol solvent and reacting it with an excess of phenylmagnesium bromide. The reaction mixture is then acidified to yield DL-Benzylsuccinic acid .
Industrial Production Methods: In industrial settings, DL-Benzylsuccinic acid is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: DL-Benzylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsuccinic anhydride or other oxidized derivatives.
Reduction: Reduction reactions can convert it into benzylsuccinic alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylsuccinic anhydride, while reduction can produce benzylsuccinic alcohol .
Scientific Research Applications
DL-Benzylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including polymers and resins.
Biology: It serves as an inhibitor of carboxypeptidase A, making it useful in enzymatic studies.
Comparison with Similar Compounds
Benzylsuccinic acid: Similar in structure but lacks the DL configuration.
Methylbenzylsuccinic acid: Contains a methyl group in addition to the benzyl group.
Phenylsuccinic acid: Features a phenyl group instead of a benzyl group.
Uniqueness: DL-Benzylsuccinic acid is unique due to its specific configuration and the presence of both benzyl and succinic acid moieties. This combination allows it to interact with a variety of enzymes and molecular targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-benzylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFKXZQQDSVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859847 | |
Record name | 2-Benzylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884-33-3, 36092-42-9 | |
Record name | Benzylsuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 884-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylbutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-Benzylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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